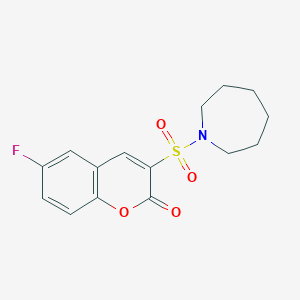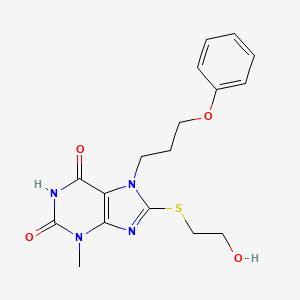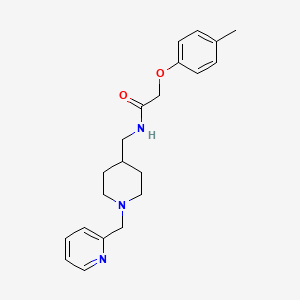
3-Amino-N,N-dimethylcyclobutane-1-sulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-N,N-dimethylcyclobutane-1-sulfonamide;hydrochloride” is a compound that contains a cyclobutane ring, which is a type of cycloalkane, and a sulfonamide group, which is a functional group consisting of a sulfur atom connected to two oxygen atoms and one nitrogen atom . The presence of the amino group and the sulfonamide group suggests that this compound could potentially exhibit properties similar to those of sulfonamide antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the four-membered cyclobutane ring, with the sulfonamide and amino groups attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
As for the chemical reactions, sulfonamides are known to undergo a variety of reactions, including hydrolysis, acylation, and reactions with electrophiles . The reactivity of this specific compound would depend on the exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Sulfonamide derivatives are pivotal in medicinal chemistry due to their wide range of biological activities. The synthesis of protected 2-aminocyclobutanone as a modular transition state synthon provides a pathway to cyclobutanone-containing lead inhibitors of hydrolase enzymes, showcasing the versatility of sulfonamides in drug development (Mohammad et al., 2020). Moreover, novel sulfonamides synthesized through a condensation reaction have been studied for their anticancer activities, further exemplifying the critical role of sulfonamide derivatives in therapeutic applications (Guerfi et al., 2021).
Biological Properties and Potential Applications
Investigations into the tautomeric behavior of sulfonamide derivatives reveal insights into how molecular conformation influences pharmaceutical and biological activities. The study of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide highlights this by identifying conformers in different states (Erturk et al., 2016). Additionally, the synthesis of sulfonamide-derived compounds and their metal complexes opens avenues for exploring antibacterial and antifungal properties, underscoring the potential of sulfonamides in addressing microbial resistance (Chohan et al., 2009).
Material Science and Analytical Chemistry
In material science, the self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer demonstrate the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds. This finding has implications for the development of novel materials with specific binding properties (Sawada et al., 2000).
Safety and Hazards
properties
IUPAC Name |
3-amino-N,N-dimethylcyclobutane-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-8(2)11(9,10)6-3-5(7)4-6;/h5-6H,3-4,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZMFHJYQGUOCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CC(C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N,N-dimethylcyclobutane-1-sulfonamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2397623.png)
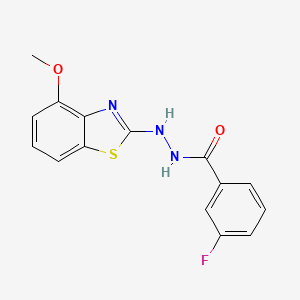
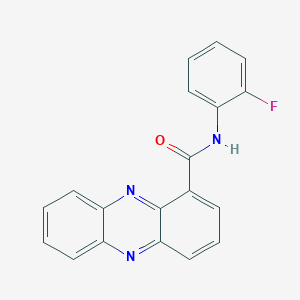
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2397629.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2397631.png)
![N-(2-chlorobenzyl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397632.png)

